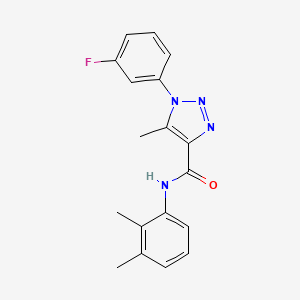

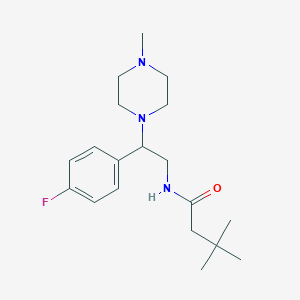

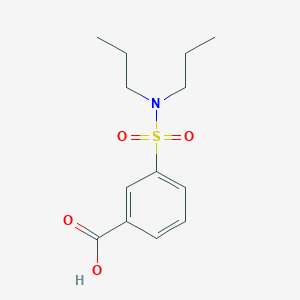

![molecular formula C22H17NO5 B2471887 1'-(4-oxo-4H-chromene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705066-92-7](/img/structure/B2471887.png)

1'-(4-oxo-4H-chromene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 4-oxo-4H-chromene-2-carboxylic acid . Chromones are oxygen-containing heterocyclic compounds with a benzoannulated γ-pyrone ring that constitute one of the major classes of naturally occurring compounds . They have numerous biological properties such as anti-inflammatory, antiplatelet, anticancer, antimicrobial, antiobesity and activities related to the central nervous system .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-(1,3-Benzothiazol-2-yl)-4H-chromen-4-one and spiro[1,4-benzothiazine-2,2’-chromene]-3,4’(3’H,4H)-dione have been synthesized from 4-oxo-4H-chromene-2-carboxylic acid . The course of the reaction that usually occurs between the activated carboxylic acid and aromatic amines was changed upon the use of different reaction conditions (acidic or basic) and 2-aminobenzenethiol .Molecular Structure Analysis

The molecular structure of similar compounds has been established on the basis of spectral (1D and 2D NMR spectra) and X-ray data .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of 4-oxo-4H-chromene-2-carboxylic acid with different reagents under various conditions leads to the formation of new heterocyclic derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 2-(1,3-Benzothiazol-2-yl)-4H-chromen-4-one is a yellow solid with a melting point of 230–232°C .Scientific Research Applications

Sigma Ligand Affinity and Selectivity

Compounds structurally related to "1'-(4-oxo-4H-chromene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one" have been evaluated for their sigma ligand affinity and selectivity. Studies demonstrate the importance of the N-substituent in spiro[isobenzofuran-1(3H),4'-piperidines] for achieving high affinity and selectivity towards sigma 2 binding sites. Modifications in the spiro[isobenzofuran-1(3H),4'-piperidine] ring system and the introduction of certain substituents can significantly influence sigma 1/sigma 2 affinity and selectivity. These findings contribute to understanding the structural factors governing sigma receptor binding and are pivotal in the design of selective sigma 2 ligands (Moltzen, Perregaard, & Meier, 1995).

Photochromic Properties and Molecular Structures

Research has also been conducted on novel derivatives of 1'-(4-oxo-4H-chromene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one to explore their photochromic properties and molecular structures. These studies reveal insights into the photochromic behavior of spiro compounds under various conditions and provide a detailed understanding of their molecular conformations through X-ray diffraction analyses. Such research is crucial for the development of photoresponsive materials and the advancement of organic photochemistry (Bulanov et al., 2011).

Central Nervous System Agents

Spiro[isobenzofuran-1(3H),4'-piperidines] derivatives have been synthesized and evaluated as potential central nervous system (CNS) agents. These compounds, including those containing modifications at the nitrogen atom, have shown promise in preclinical models for their CNS activity, highlighting their potential in developing new therapeutic agents for CNS disorders (Bauer et al., 1976).

Antimicrobial Agents

Further research into the chemical synthesis of related compounds has led to the discovery of new antimicrobial agents. By exploring the reactions of naphtho[2,1-b]pyranone with various reagents, researchers have developed novel compounds with promising antimicrobial activities, expanding the potential applications of these chemical frameworks in combating microbial resistance (El-Gaby, Zahran, Ismail, & Ammar, 2000).

properties

IUPAC Name |

1'-(4-oxochromene-2-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO5/c24-17-13-19(27-18-8-4-2-6-15(17)18)20(25)23-11-9-22(10-12-23)16-7-3-1-5-14(16)21(26)28-22/h1-8,13H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCBKQOAGSAZCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(4-oxo-4H-chromene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

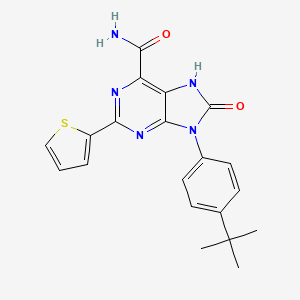

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2471808.png)

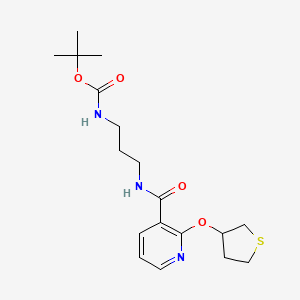

![2-Chloro-1-[4-methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one](/img/structure/B2471814.png)

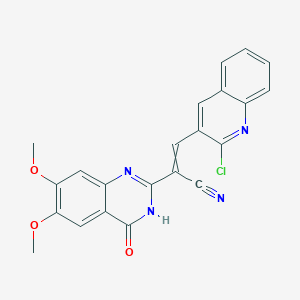

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2471815.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2471821.png)

![1-(4-bromobenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2471824.png)